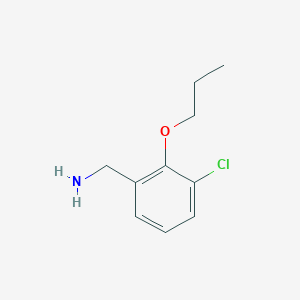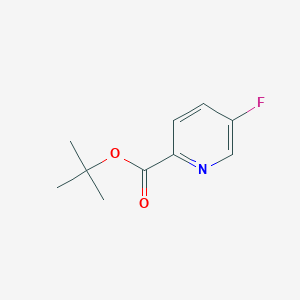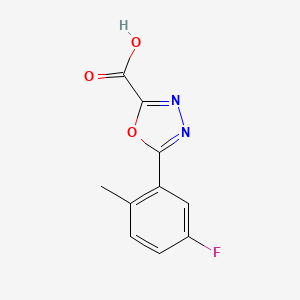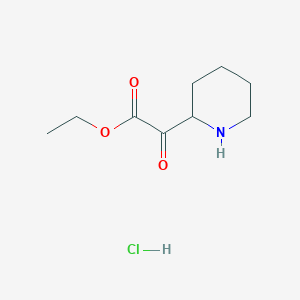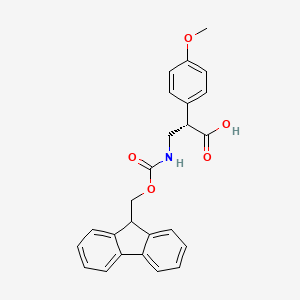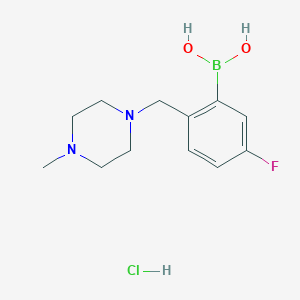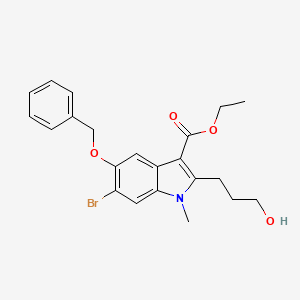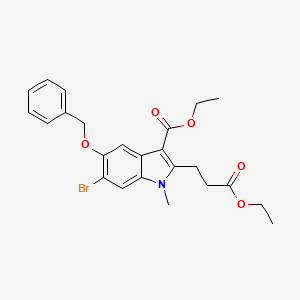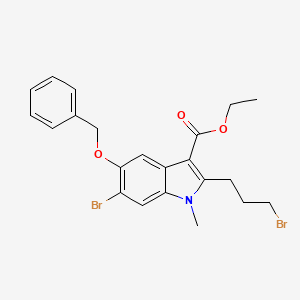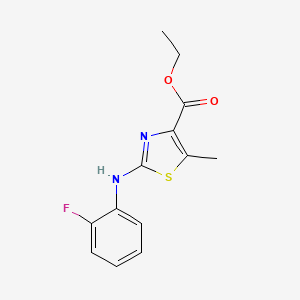
2-(2-Fluorophenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester
Descripción general
Descripción
2-(2-Fluorophenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester (FPMTE) is an organic compound that has been studied for its potential applications in the field of medicinal chemistry. FPMTE is a derivative of thiazole, which is a five-membered heterocyclic compound containing sulfur and nitrogen. The synthesis of FPMTE has been studied in detail and its structure has been characterized using various spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS). In addition, FPMTE has been found to have a wide range of biological activities, including anti-inflammatory, anti-bacterial, and anti-tumor properties.
Aplicaciones Científicas De Investigación
Suzuki–Miyaura Cross-Coupling
The compound can be utilized in the Suzuki–Miyaura cross-coupling reaction, which is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction. This process is known for its mild and functional group tolerant reaction conditions, and the use of stable, readily prepared, and environmentally benign organoboron reagents . The compound could potentially act as a precursor or intermediate in the preparation of these organoboron reagents.
Catalytic Protodeboronation
Another application is in the catalytic protodeboronation of pinacol boronic esters, which is a formal anti-Markovnikov hydromethylation of alkenes . The compound could serve as a building block in organic synthesis, where the boron moiety is converted into a broad range of functional groups, including oxidations, aminations, halogenations, and various C–C bond formations .
Synthesis of Thiophene Derivatives
The compound may be used in the synthesis of thiophene derivatives , which are crucial in the development of pharmaceuticals and organic electronic materials . The thiazole ring present in the compound provides a versatile platform for constructing thiophene-based structures through various cyclization reactions.
Mecanismo De Acción
Mode of Action
It is known that fluorinated compounds often interact with biological targets in a unique manner due to the unique properties of the fluorine atom .
Biochemical Pathways
It is known that fluorinated compounds can affect a variety of biochemical pathways due to their unique chemical properties .
Pharmacokinetics
It is known that fluorinated compounds often have unique pharmacokinetic properties due to the unique properties of the fluorine atom .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other chemicals can affect how a compound interacts with its targets and how it is metabolized by the body . .
Propiedades
IUPAC Name |
ethyl 2-(2-fluoroanilino)-5-methyl-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O2S/c1-3-18-12(17)11-8(2)19-13(16-11)15-10-7-5-4-6-9(10)14/h4-7H,3H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVGWTVIAGVWYOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=N1)NC2=CC=CC=C2F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Fluorophenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Sodium 2-(4-{[(tert-butoxy)carbonyl]amino}pyridin-2-yl)acetate](/img/structure/B1408200.png)
![tert-Butyl 7-bromo-3,4-dihydro-1'H-spiro[chromene-2,4'-piperidine]-1'-carboxylate hydrochloride](/img/structure/B1408201.png)
![2-[2-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione hydrobromide](/img/structure/B1408202.png)

